Cytidine 5'-diphosphoethanolamine sodium salt
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Overview
Description
Cytidine 5’-diphosphoethanolamine sodium salt is a biochemical compound that plays a crucial role in the synthesis of phosphatidylethanolamine, a key component of cell membranes. It is also involved in the biosynthesis of acetylcholine, a neurotransmitter essential for various neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-diphosphoethanolamine sodium salt typically involves the reaction of cytidine triphosphate with ethanolamine. This reaction is catalyzed by the enzyme CDP-ethanolamine phosphotransferase, which facilitates the transfer of a phosphate group from cytidine triphosphate to ethanolamine .
Industrial Production Methods
Industrial production methods for Cytidine 5’-diphosphoethanolamine sodium salt often involve large-scale enzymatic synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-diphosphoethanolamine sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted cytidine derivatives .
Scientific Research Applications
Cytidine 5’-diphosphoethanolamine sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various phospholipids.
Biology: It plays a role in the study of cell membrane dynamics and neurotransmitter biosynthesis.
Medicine: It is investigated for its potential neuroprotective effects and its role in treating neurological disorders.
Industry: It is used in the production of phospholipid-based products and as a research reagent
Mechanism of Action
Cytidine 5’-diphosphoethanolamine sodium salt exerts its effects by acting as a precursor in the biosynthesis of phosphatidylethanolamine. It donates a phosphate group to ethanolamine, forming phosphatidylethanolamine, which is essential for cell membrane integrity and function. Additionally, it stimulates the synthesis of acetylcholine, a neurotransmitter involved in various neurological processes .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-diphosphocholine sodium salt: Involved in the synthesis of phosphatidylcholine, another key phospholipid.
Cytidine 5’-monophosphate disodium salt: A precursor in the synthesis of cytidine diphosphate.
Guanosine 5’-monophosphate disodium salt hydrate: Involved in the synthesis of guanine nucleotides
Uniqueness
Cytidine 5’-diphosphoethanolamine sodium salt is unique in its specific role in the synthesis of phosphatidylethanolamine and its involvement in acetylcholine biosynthesis. This dual functionality distinguishes it from other similar compounds that may only participate in one of these pathways .
Properties
Molecular Formula |
C11H18N4Na2O11P2 |
---|---|
Molecular Weight |
490.21 g/mol |
IUPAC Name |
disodium;[2-aminoethoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C11H20N4O11P2.2Na/c12-2-4-23-27(19,20)26-28(21,22)24-5-6-8(16)9(17)10(25-6)15-3-1-7(13)14-11(15)18;;/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18);;/q;2*+1/p-2/t6-,8-,9-,10-;;/m1../s1 |
InChI Key |
XPQLJCAVGXYBOL-HJIQGPIZSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCCN)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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